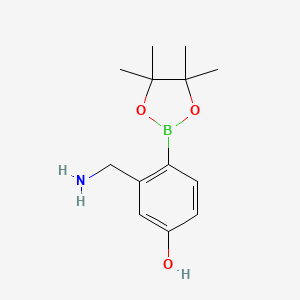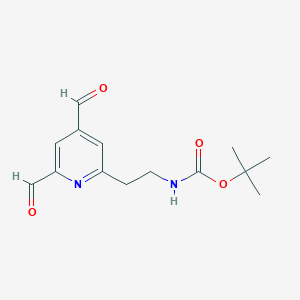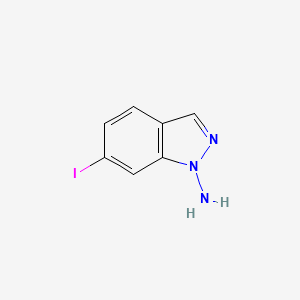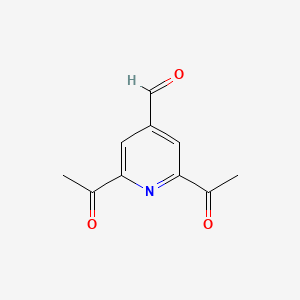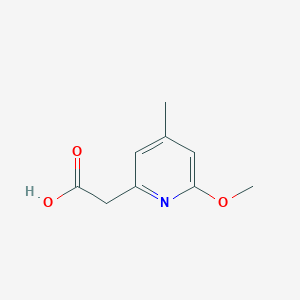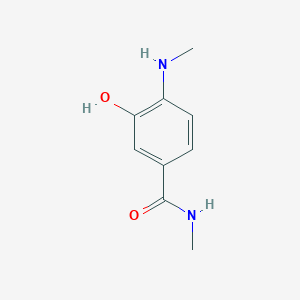
2-Hydroxy-4-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methoxy-N-methylbenzamide is an organic compound with a molecular formula of C9H11NO3 It is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and N-methyl functional groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-N-methylbenzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-4-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Hydroxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. The N-methyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
4-Hydroxy-N-methoxy-N-methylbenzamide: Similar structure but with the hydroxy group at a different position.
2,3-Dimethoxybenzamide: Contains two methoxy groups instead of one hydroxy and one methoxy group.
Uniqueness
2-Hydroxy-4-methoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, while the N-methyl group enhances its biological activity and membrane permeability.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)7-4-3-6(13-2)5-8(7)11/h3-5,11H,1-2H3,(H,10,12) |
InChIキー |
VIIACHDEXGHMRC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




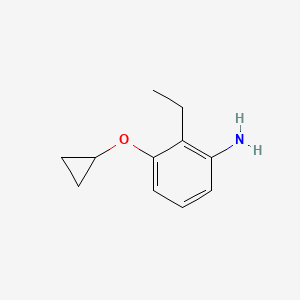


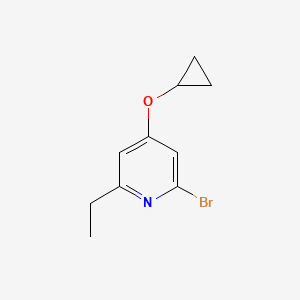
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
